molecular formula C19H19N3OS B4851159 4-methyl-3-(phenoxymethyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole

4-methyl-3-(phenoxymethyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole

Cat. No.: B4851159
M. Wt: 337.4 g/mol
InChI Key: KNDFCTHZDPHRSO-DHZHZOJOSA-N
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Description

4-methyl-3-(phenoxymethyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole is a complex organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is notable for its unique structure, which includes a phenoxymethyl group, a phenylprop-2-enyl group, and a sulfanyl group attached to the triazole ring

Properties

IUPAC Name

4-methyl-3-(phenoxymethyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-22-18(15-23-17-12-6-3-7-13-17)20-21-19(22)24-14-8-11-16-9-4-2-5-10-16/h2-13H,14-15H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDFCTHZDPHRSO-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC=CC2=CC=CC=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=C1SC/C=C/C2=CC=CC=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(phenoxymethyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by methylation.

    Introduction of the Phenoxymethyl Group: This step involves the reaction of the triazole intermediate with phenoxymethyl chloride under basic conditions to introduce the phenoxymethyl group.

    Attachment of the Phenylprop-2-enyl Group: The phenylprop-2-enyl group can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent.

    Addition of the Sulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(phenoxymethyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the phenylprop-2-enyl group, using reducing agents such as sodium borohydride.

    Substitution: The phenoxymethyl and phenylprop-2-enyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced phenylprop-2-enyl derivatives

    Substitution: Various substituted triazole derivatives

Scientific Research Applications

4-methyl-3-(phenoxymethyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: It has shown promise in preliminary studies as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: The compound is used in the development of new materials, including polymers and nanomaterials, due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 4-methyl-3-(phenoxymethyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The phenoxymethyl and phenylprop-2-enyl groups contribute to its binding affinity and specificity. Additionally, the sulfanyl group can form covalent bonds with target proteins, enhancing its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1,2,4-triazole: A simpler triazole derivative with fewer functional groups.

    4-methyl-1,2,4-triazole-3-thione: Contains a thione group instead of the sulfanyl group.

    Phenoxymethyl-1,2,4-triazole: Lacks the phenylprop-2-enyl group.

Uniqueness

4-methyl-3-(phenoxymethyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenoxymethyl and phenylprop-2-enyl groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-3-(phenoxymethyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
4-methyl-3-(phenoxymethyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole

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